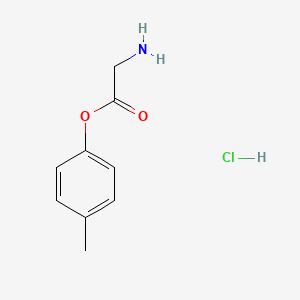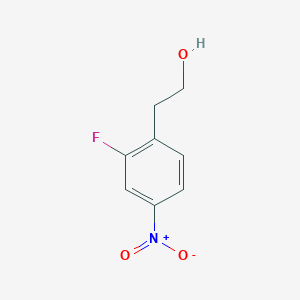
2-(2-氟-4-硝基苯基)乙醇
描述
2-(2-Fluoro-4-nitrophenyl)ethanol is a derivative of m-fluoronitrobenzene . It has a linear formula of FC6H3(NO2)OH . The molecular weight of this compound is 157.10 .
Molecular Structure Analysis
The molecule contains a total of 21 bonds; 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary alcohol .科学研究应用
Antimycobacterial Activity
2-(2-Fluoro-4-nitrophenyl)ethanol: and its derivatives have shown promise as antimycobacterial agents. These compounds can interfere with iron homeostasis in mycobacteria, which is crucial for their survival and virulence . Specifically, they target the salicylate synthase MbtI from Mycobacterium tuberculosis (Mtb), a key enzyme involved in siderophore biosynthesis. Siderophores are essential for iron acquisition in Mtb, and inhibiting MbtI disrupts this process, potentially leading to new anti-TB drugs.
Crystal Structure Analysis
The crystal structure of a fluorinated ester derivative of 2-(2-Fluoro-4-nitrophenyl)ethanol has been analyzed. The conformation of the molecule, with the fluorine atom oriented toward the “base” of the furan ring, is stabilized by a non-traditional intramolecular CH∙∙∙F bond. Techniques such as 1H-NMR, 13C-NMR, HRMS, and single-crystal X-ray diffraction (SC-XRD) were employed for this analysis .
Tuberculosis Research
Given the global impact of tuberculosis (TB), finding new drugs is crucial. The rise of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates novel therapeutic approaches. The research on 2-(2-Fluoro-4-nitrophenyl)ethanol contributes to this effort by exploring unexplored molecular targets and potential anti-TB candidates .
Other Applications
While the primary focus has been on antimycobacterial activity, further investigations may reveal additional applications. Researchers continue to explore the compound’s properties, including its potential in other disease contexts or as a starting point for drug development.
属性
IUPAC Name |
2-(2-fluoro-4-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVPCXHRMBDTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-4-nitrophenyl)ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

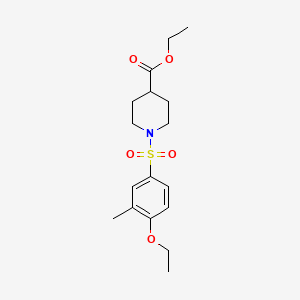
![1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2425458.png)
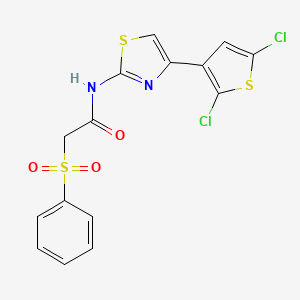
![3-allyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425460.png)
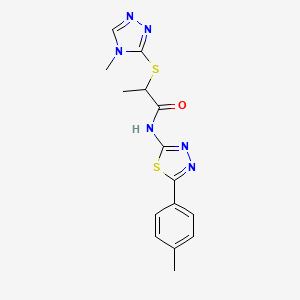
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2425464.png)

![1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2425467.png)
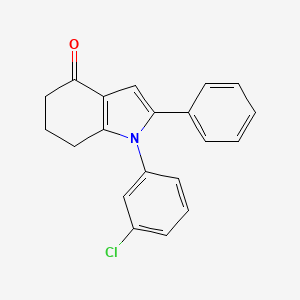
![N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2425470.png)

![N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2425473.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2425474.png)
